4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
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Overview
Description
4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzoic acid moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple steps. One common route includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
- 2-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
Uniqueness
4-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring and a benzoic acid moiety makes it particularly interesting for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-10-3-2-4-13(9-10)19-15(20)14(24-17(19)23)18-12-7-5-11(6-8-12)16(21)22/h2-9,14,18H,1H3,(H,21,22) |
InChI Key |
MWSQSLAKXOSFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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